Cas no 1595722-56-7 (3-Amino-1-(4-methylcyclohexyl)propan-1-one)
3-Amino-1-(4-methylcyclohexyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1595722-56-7
- EN300-1829239
- 3-amino-1-(4-methylcyclohexyl)propan-1-one
- 3-Amino-1-(4-methylcyclohexyl)propan-1-one
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- Inchi: 1S/C10H19NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h8-9H,2-7,11H2,1H3
- InChI Key: SWIPISXLVXJIPI-UHFFFAOYSA-N
- SMILES: O=C(CCN)C1CCC(C)CC1
Computed Properties
- Exact Mass: 169.146664230g/mol
- Monoisotopic Mass: 169.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 43.1Ų
3-Amino-1-(4-methylcyclohexyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829239-0.05g |
3-amino-1-(4-methylcyclohexyl)propan-1-one |
1595722-56-7 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1829239-0.1g |
3-amino-1-(4-methylcyclohexyl)propan-1-one |
1595722-56-7 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1829239-0.25g |
3-amino-1-(4-methylcyclohexyl)propan-1-one |
1595722-56-7 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1829239-0.5g |
3-amino-1-(4-methylcyclohexyl)propan-1-one |
1595722-56-7 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1829239-1.0g |
3-amino-1-(4-methylcyclohexyl)propan-1-one |
1595722-56-7 | 1g |
$1414.0 | 2023-06-03 | ||
| Enamine | EN300-1829239-2.5g |
3-amino-1-(4-methylcyclohexyl)propan-1-one |
1595722-56-7 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1829239-5.0g |
3-amino-1-(4-methylcyclohexyl)propan-1-one |
1595722-56-7 | 5g |
$4102.0 | 2023-06-03 | ||
| Enamine | EN300-1829239-10.0g |
3-amino-1-(4-methylcyclohexyl)propan-1-one |
1595722-56-7 | 10g |
$6082.0 | 2023-06-03 | ||
| Enamine | EN300-1829239-1g |
3-amino-1-(4-methylcyclohexyl)propan-1-one |
1595722-56-7 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1829239-5g |
3-amino-1-(4-methylcyclohexyl)propan-1-one |
1595722-56-7 | 5g |
$2235.0 | 2023-09-19 |
3-Amino-1-(4-methylcyclohexyl)propan-1-one Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-Amino-1-(4-methylcyclohexyl)propan-1-one
Introduction to 3-Amino-1-(4-methylcyclohexyl)propan-1-one (CAS No. 1595722-56-7) in Modern Chemical Research
The compound 3-Amino-1-(4-methylcyclohexyl)propan-1-one, identified by the CAS number 1595722-56-7, represents a significant area of interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of bioactive molecules.
At the core of its molecular structure lies a combination of an amine group and a cyclohexyl side chain, which together contribute to its distinct chemical properties. The presence of the 4-methylcyclohexyl substituent introduces steric hindrance and influences the compound's reactivity, making it a valuable candidate for further investigation in medicinal chemistry. Recent studies have highlighted the role of such structural motifs in enhancing binding affinity and selectivity, which are critical factors in drug design.
In the realm of pharmaceutical innovation, 3-Amino-1-(4-methylcyclohexyl)propan-1-one has been explored as a building block for more complex molecules. Its amine functionality allows for facile derivatization through reactions such as condensation, alkylation, and acylation, enabling the synthesis of a diverse array of pharmacophores. This flexibility is particularly advantageous in the pursuit of novel therapeutic agents targeting various biological pathways.
One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. The cyclohexyl ring, when combined with an appropriate substitution pattern, can mimic natural substrates or transition states, thereby facilitating selective interactions with enzymatic targets. Such interactions are pivotal in modulating metabolic pathways and have been extensively studied in the context of metabolic diseases and cancer therapy.
Recent advancements in computational chemistry have further elucidated the mechanistic aspects of 3-Amino-1-(4-methylcyclohexyl)propan-1-one's reactivity. Molecular modeling studies suggest that its conformational flexibility plays a crucial role in determining its biological activity. By leveraging these insights, researchers can rationally design analogs with enhanced properties, such as improved solubility or reduced toxicity. This approach aligns well with the growing emphasis on structure-based drug design strategies.
The synthesis of 3-Amino-1-(4-methylcyclohexyl)propan-1-one itself presents an interesting challenge due to its complex stereochemistry. Traditional synthetic routes often involve multi-step sequences that require precise control over reaction conditions to achieve high yields and enantiopurity. However, recent innovations in catalytic methods have provided more efficient pathways, reducing both cost and environmental impact. These advancements underscore the importance of sustainable chemistry in modern pharmaceutical research.
Beyond its synthetic utility, 3-Amino-1-(4-methylcyclohexyl)propan-1-one has also been investigated for its potential role in materials science. Its ability to form stable complexes with metal ions makes it a candidate for applications in catalysis and polymer chemistry. Such interdisciplinary applications highlight the broad relevance of this compound across multiple scientific domains.
In conclusion, 3-Amino-1-(4-methylcyclohexyl)propan-1-one (CAS No. 1595722-56-7) stands as a testament to the interconnectedness of organic chemistry and pharmaceutical science. Its unique structural features offer numerous opportunities for innovation, from drug development to materials engineering. As research continues to uncover new applications for this compound, it will undoubtedly remain a cornerstone in both academic and industrial settings.
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